2-[2-(4-ethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid
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Overview
Description
2-[2-(4-ethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid is a complex organic compound with the molecular formula C19H21NO5S and a molecular weight of 375.44 g/mol . This compound is primarily used for research purposes and is known for its unique chemical structure, which includes a tetrahydroisoquinoline core and an ethoxybenzenesulfonyl group .
Preparation Methods
The synthesis of 2-[2-(4-ethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid involves multiple steps, typically starting with the formation of the tetrahydroisoquinoline core. This is followed by the introduction of the ethoxybenzenesulfonyl group through sulfonylation reactions. The final step involves the addition of the acetic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
the synthesis generally follows standard organic synthesis protocols, with careful control of reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
2-[2-(4-ethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized or reduced derivatives of the original compound .
Scientific Research Applications
2-[2-(4-ethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[2-(4-ethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxybenzenesulfonyl group is known to interact with active sites of enzymes, potentially inhibiting their activity. The tetrahydroisoquinoline core may also play a role in binding to specific receptors, modulating their activity .
Comparison with Similar Compounds
Similar compounds to 2-[2-(4-ethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid include:
2-[2-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid: This compound has a methoxy group instead of an ethoxy group, which may affect its reactivity and binding properties.
2-[2-(4-ethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]propionic acid: This compound has a propionic acid moiety instead of an acetic acid moiety, potentially altering its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
2-[2-(4-ethoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S/c1-2-25-15-7-9-16(10-8-15)26(23,24)20-12-11-14-5-3-4-6-17(14)18(20)13-19(21)22/h3-10,18H,2,11-13H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOWPNYNQJVOGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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